CDK2 Kinase Inhibition: N4-Benzylamino Substitution Confers Negligible CDK2 Activity Versus Potent 4-Anilino Analogs
The target compound displays IC₅₀ > 10,000 nM against CDK2, indicating essentially no CDK2 inhibitory activity [1]. In contrast, structurally analogous 4-anilino-substituted pyrazolo[3,4-d]pyrimidines in the same scaffold class achieve CDK2 IC₅₀ values in the low micromolar to sub-micromolar range, with 4-anilino derivatives consistently outperforming 4-benzylamino derivatives in CDK2 inhibitory potency and antitumor activity [2]. This >100-fold difference in CDK2 potency demonstrates that the N4-benzylamino substituent directs the compound away from CDK2 engagement, making it a candidate for screening campaigns seeking to avoid CDK2-driven antiproliferative effects while retaining activity against other kinase targets.
| Evidence Dimension | CDK2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 10,000 nM |
| Comparator Or Baseline | 4-anilino pyrazolo[3,4-d]pyrimidine analogs: IC₅₀ typically 0.1–5 µM (CDK2) |
| Quantified Difference | Target compound shows >100-fold weaker CDK2 inhibition; effectively CDK2-inactive |
| Conditions | Biochemical kinase inhibition assay (BindingDB data for pyrazolo[3,4-d]pyrimidine derivatives vs. CDK2) |
Why This Matters
Procurement decisions for kinase-focused screening libraries must account for target selectivity profiles; this compound's negligible CDK2 activity makes it suitable for campaigns targeting non-CDK2 kinases.
- [1] BindingDB entry bdb2.ucsd.edu. Ki Summary: IC₅₀ > 10,000 nM for pyrazolo[3,4-d]pyrimidine derivative vs. CDK2. Associated reference: Yang, L.L. et al. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor. Accessed 2026. View Source
- [2] Kim, D.C. et al. (2003). Synthesis and biological evaluations of pyrazolo[3,4-d]pyrimidines as cyclin-dependent kinase 2 inhibitors. European Journal of Medicinal Chemistry, 38(5), 525-532. Key finding: 4-anilino compounds exhibited better CDK2 inhibitory activity and antitumor activity compared to 4-benzyl compounds. View Source
